molecular formula C21H17FN4O3S B12202392 N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide

N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide

Cat. No.: B12202392
M. Wt: 424.4 g/mol
InChI Key: AWCGFYAFXZHGJR-UHFFFAOYSA-N
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Description

“N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide” is a synthetic organic compound that features a complex structure with multiple functional groups, including oxadiazole, thiazole, and acetamide moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide” typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Synthesis of the thiazole ring: This might involve the reaction of α-haloketones with thioamides.

    Coupling reactions: The oxadiazole and thiazole intermediates can be coupled under suitable conditions to form the desired compound.

    Final modifications: Introduction of the acetamide group and any necessary functional group transformations.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions might target the oxadiazole ring or other reducible functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, such compounds are often screened for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

Medicinal chemistry applications might include the development of new drugs for treating various diseases, such as cancer, infections, or inflammatory conditions.

Industry

In the industrial sector, the compound could be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide” would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or nucleic acids, modulating their activity through binding interactions. The molecular targets could include kinases, receptors, or DNA, and the pathways involved might be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide
  • N-[(2Z)-5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of “N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide” lies in its specific substitution pattern, which can influence its biological activity, chemical reactivity, and physical properties. The presence of the fluorine atom, for example, might enhance its metabolic stability or binding affinity to certain targets.

Properties

Molecular Formula

C21H17FN4O3S

Molecular Weight

424.4 g/mol

IUPAC Name

N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H17FN4O3S/c1-12-18(20-25-19(26-29-20)14-5-7-15(22)8-6-14)30-21(23-12)24-17(27)11-13-3-9-16(28-2)10-4-13/h3-10H,11H2,1-2H3,(H,23,24,27)

InChI Key

AWCGFYAFXZHGJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2=CC=C(C=C2)OC)C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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